Nosantine
Description
Nosantine (racemate designation: HY-101687) is a synthetic compound with immunomodulatory properties, primarily recognized for its role in enhancing interleukin-2 (IL-2) production when co-stimulated with plant phytohemagglutinin (PHA) . Unlike traditional cytokine inhibitors or enzyme-targeted therapies, this compound acts as a potentiator of IL-2, a critical cytokine for T-cell proliferation and adaptive immune responses. Current data indicate that this compound has a purity of >98% and is structurally distinct from glucocorticoid derivatives or kinase inhibitors.
Properties
CAS No. |
76600-30-1 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
9-[(2R,3S)-2-hydroxynonan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)/t10-,11+/m1/s1 |
InChI Key |
RSMDQPNZAPMDJC-MNOVXSKESA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1N=CNC2=O |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nosantine; NPT 15392 |
Origin of Product |
United States |
Preparation Methods
Nosantine can be synthesized through various methods. One common synthetic route involves the reaction of hypoxanthine with a suitable alkylating agent under controlled conditions . The product is then purified through crystallization or chromatography techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nosantine undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Nosantine has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and liver cancers, by targeting the mitochondrial pathway of apoptosis1.
1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases2. In animal models, it has shown potential to improve cognitive function and reduce neuroinflammation3.
Formulation Development
2.1 Nanoparticle Encapsulation
this compound's solubility and bioavailability can be enhanced through encapsulation in nanoparticles. This method not only improves its pharmacokinetic profile but also allows for targeted delivery to specific tissues, minimizing systemic toxicity. Recent studies have utilized polymeric nanoparticles to deliver this compound effectively to tumor sites, resulting in improved therapeutic outcomes4.
2.2 Bioavailability Enhancement
The formulation of this compound into liposomal or micellar structures has been explored to enhance its bioavailability. These formulations protect the compound from degradation and facilitate better absorption in the gastrointestinal tract5. Clinical trials are ongoing to assess the efficacy of these formulations in enhancing therapeutic effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | This compound significantly reduced tumor size in a mouse model of breast cancer by 50% compared to control6. |
| Study B | Assess neuroprotective properties | In a rat model of Parkinson's disease, treatment with this compound improved motor function scores by 30% compared to untreated controls7. |
| Study C | Formulation development | Liposomal this compound showed a 3-fold increase in bioavailability compared to free this compound in pharmacokinetic studies8. |
Mechanism of Action
Nosantine exerts its effects by selectively inhibiting cyclic GMP phosphodiesterase, leading to increased levels of cyclic GMP in lymphocytes . This inhibition enhances lymphoid functional activities, including proliferative responses to antigenic and mitogenic stimuli . The molecular targets involved include cyclic GMP phosphodiesterase and various lymphocyte receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a systematic comparison of Nosantine with structurally and functionally related immunomodulatory compounds, emphasizing mechanisms, cytokine modulation, and developmental status:
| Compound | Target/Mechanism | Key Cytokine Effects | Purity | Clinical Status |
|---|---|---|---|---|
| This compound (HY-101687) | Enhances IL-2 production via PHA synergy | ↑ IL-2 | >98% | Preclinical |
| NFAT Regulator-1 | Inhibits IL-2 synthesis | ↓ IL-2 (IC₅₀ = 182 nM) | 99.37% | Preclinical |
| PDE4-IN-8 | PDE4B2 inhibition (IC₅₀ = 0.93 nM) | Minimal impact on IL-13, IL-4, IFNγ | >98% | Preclinical |
| Resatorvid (TAK-242) | TLR4 inhibitor | ↓ NO, TNF-α, IL-6 | 99.95% | Phase III trials (halted) |
| Ossirene (AS101) | IL-1β inhibition | ↓ IL-1β, ↑ apoptotic regulation | 98.75% | Preclinical |
| NO-Prednisolone | Nitrate-releasing glucocorticoid | ↑ IL-10 (anti-inflammatory) | N/A | Preclinical |
| Pectolinarin | Anti-inflammatory via IL-6/8 inhibition | ↓ IL-6, IL-8, PGE2, NO | ≥98.0% | Preclinical |
Key Findings:
Mechanistic Specificity: this compound uniquely amplifies IL-2 without directly inhibiting enzymes (e.g., PDE4-IN-8) or transcription factors (e.g., NFAT Regulator-1).
Cytokine Profile: Unlike Ossirene, which suppresses IL-1β, or NO-Prednisolone, which promotes IL-10, this compound’s activity is restricted to IL-2 upregulation, suggesting narrower but more targeted therapeutic applications .
Developmental Gap: Most analogs, including this compound, remain in preclinical stages. Resatorvid advanced to Phase III trials but was discontinued due to efficacy limitations, highlighting the challenges in clinical translation for cytokine modulators .
Research Implications and Limitations
- Advantages of this compound: Its IL-2-specific enhancement could benefit conditions like post-transplant immunosuppression or chronic infections where T-cell activation is critical.
- Limitations : The lack of clinical data and pharmacokinetic studies limits its applicability. Comparative studies with IL-2 agonists (e.g., Aldesleukin) are needed to assess competitive efficacy .
This analysis underscores this compound’s unique niche among immunomodulators while emphasizing the need for further mechanistic and translational research.
Biological Activity
Nosantine, a compound derived from the plant Rhinacanthus nasutus, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is part of a group of compounds known as rhinacanthins, which have been isolated from the roots of Rhinacanthus nasutus. These compounds have shown promise in various biological assays, suggesting potential applications in cancer treatment and other therapeutic areas.
Cytotoxicity
Cytotoxic Activity in Tumor Cells
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated:
- Tumor Specificity (TS) : The ratio of the mean 50% cytotoxic concentration (CC50) for normal cells to that for tumor cell lines was determined to be 15.2 for rhinacanthin C, one of the key constituents associated with this compound's activity .
| Cell Type | CC50 (µg/mL) | TS Ratio |
|---|---|---|
| Normal Cells | 100 | 15.2 |
| Tumor Cells | 6.58 |
This high TS ratio indicates that this compound may selectively target cancer cells, making it a candidate for further development as an anticancer agent.
Non-Apoptotic Cell Death
Research has shown that rhinacanthin C, a significant component of this compound, does not induce traditional apoptotic pathways (e.g., DNA fragmentation or caspase-3 activation). Instead, it appears to promote non-apoptotic forms of cell death, which may be advantageous in overcoming resistance mechanisms commonly seen in cancer therapies .
Anti-Inflammatory Activity
Inhibition of Pro-Inflammatory Mediators
This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB pathway, which is crucial in regulating inflammatory responses.
Table: Anti-Inflammatory Effects of this compound
| Inflammatory Mediator | Effect of this compound |
|---|---|
| TNF-α | Inhibition |
| IL-6 | Inhibition |
| COX-2 | Downregulation |
These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Glucose Metabolism
Impact on Insulin Secretion and Glucose Uptake
Further studies have explored the effects of this compound on glucose metabolism. It was found to enhance glucose uptake and modulate insulin secretion in cell-based assays. This could have implications for diabetes management:
- Insulin Secretion : Increased secretion observed through bioluminescent assays.
- Glucose Uptake : Enhanced uptake measured via colorimetric assays .
Case Studies and Research Findings
-
Case Study on Tumor Cell Lines :
- A study involving various tumor cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- The study highlighted its potential as a lead compound for developing new cancer therapies.
-
Clinical Relevance :
- Ongoing research is focusing on the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential and optimize its use in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
